7-Thia-1-azaspiro[4.5]decane 7,7-dioxide hydrochloride
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Overview
Description
7-Thia-1-azaspiro[4.5]decane 7,7-dioxide hydrochloride is a spirocyclic compound with the molecular formula C₈H₁₆ClNO₂S and a molecular weight of 225.06 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a sulfur atom and an azaspiro ring system. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Thia-1-azaspiro[4.5]decane 7,7-dioxide hydrochloride typically involves the reaction of 1,3-dithiolane with 1,3-diaminopropane, followed by oxidation with hydrogen peroxide. This method ensures the formation of the spirocyclic structure with the desired functional groups.
Industrial Production Methods: Industrial production of this compound involves scalable synthesis techniques that ensure high yield and purity. The process includes the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 7-Thia-1-azaspiro[4.5]decane 7,7-dioxide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
Scientific Research Applications
7-Thia-1-azaspiro[4.5]decane 7,7-dioxide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 7-Thia-1-azaspiro[4.5]decane 7,7-dioxide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
- 1,4-Dioxa-8-azaspiro[4.5]decane
- 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrochloride
- 7-Oxa-1-azaspiro[4.4]nonane hydrochloride
Uniqueness: 7-Thia-1-azaspiro[4.5]decane 7,7-dioxide hydrochloride is unique due to its specific spirocyclic structure that includes both sulfur and nitrogen atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
9λ6-thia-1-azaspiro[4.5]decane 9,9-dioxide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S.ClH/c10-12(11)6-2-4-8(7-12)3-1-5-9-8;/h9H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNSXWJVVKPPPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCS(=O)(=O)C2)NC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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